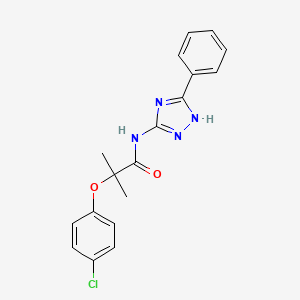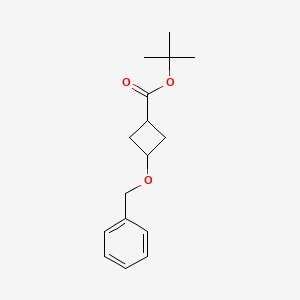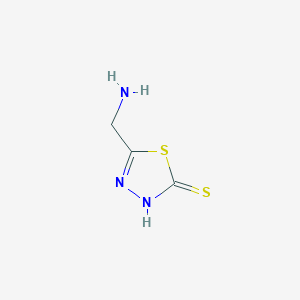![molecular formula C17H16FNO4 B13586462 (1,3-dioxoisoindol-2-yl) 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13586462.png)
(1,3-dioxoisoindol-2-yl) 4-fluorobicyclo[2.2.2]octane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Dioxoisoindol-2-yl) 4-fluorobicyclo[222]octane-1-carboxylate is a complex organic compound that features a unique combination of a dioxoisoindole moiety and a fluorinated bicyclo[222]octane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 4-fluorobicyclo[2.2.2]octane-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the dioxoisoindole intermediate, which can be synthesized through the cyclization of phthalic anhydride with ammonia or primary amines. The fluorinated bicyclo[2.2.2]octane moiety can be introduced via a Diels-Alder reaction between a fluorinated diene and a suitable dienophile. The final step involves esterification to link the two moieties together .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(1,3-Dioxoisoindol-2-yl) 4-fluorobicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1,3-dioxoisoindol-2-yl) 4-fluorobicyclo[2.2.2]octane-1-carboxylate is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features may enable it to interact with specific biological targets, making it a candidate for drug development. Studies have explored its potential as an antiviral, anticancer, and anti-inflammatory agent .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of (1,3-dioxoisoindol-2-yl) 4-fluorobicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
(1,3-Dioxoisoindol-2-yl) 4-chlorobicyclo[2.2.2]octane-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
(1,3-Dioxoisoindol-2-yl) 4-bromobicyclo[2.2.2]octane-1-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1,3-dioxoisoindol-2-yl) 4-fluorobicyclo[2.2.2]octane-1-carboxylate imparts unique properties, such as increased lipophilicity and metabolic stability. These features can enhance its biological activity and make it a more attractive candidate for drug development compared to its halogenated analogs .
Propiedades
Fórmula molecular |
C17H16FNO4 |
|---|---|
Peso molecular |
317.31 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) 4-fluorobicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C17H16FNO4/c18-17-8-5-16(6-9-17,7-10-17)15(22)23-19-13(20)11-3-1-2-4-12(11)14(19)21/h1-4H,5-10H2 |
Clave InChI |
YSIXKNSESZNJKW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(CC2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


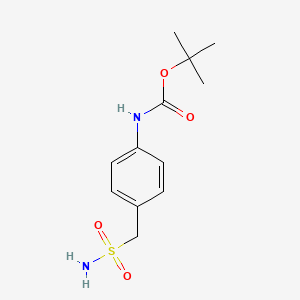
![N-[2-(1H-1,3-Benzodiazol-2-YL)ethyl]-2-(4-bromophenoxy)acetamide](/img/structure/B13586395.png)
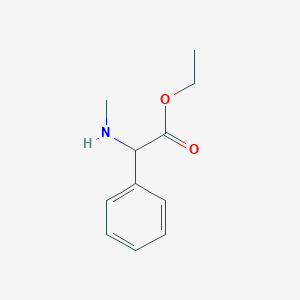
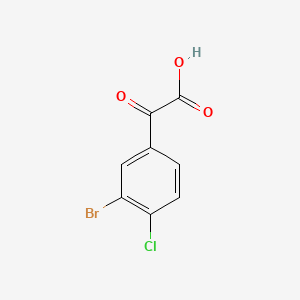
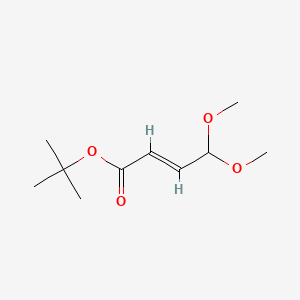
![2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13586414.png)
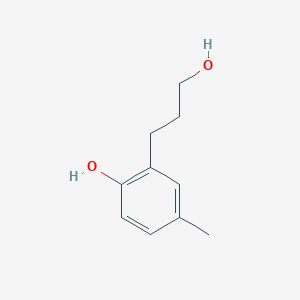
![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanoldihydrochloride](/img/structure/B13586424.png)



